molecular formula C13H18O4S B13526614 3-[(Tosyloxy)methyl]3-ethyloxetane

3-[(Tosyloxy)methyl]3-ethyloxetane

Cat. No.: B13526614
M. Wt: 270.35 g/mol
InChI Key: ZYPINIUJIBUTEB-UHFFFAOYSA-N
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Description

3-[(Tosyloxy)methyl]3-ethyloxetane is a chemical compound known for its reactivity and utility in various synthetic applications. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a methyl group, which is further connected to an oxetane ring. This compound is often used as an intermediate in organic synthesis due to its ability to undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tosyloxy)methyl]3-ethyloxetane typically involves the tosylation of 3-hydroxymethyl-3-ethyloxetane. The reaction is carried out using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the tosylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger quantities of reactants and solvents, and the reaction is often carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Tosyloxy)methyl]3-ethyloxetane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form 3-hydroxymethyl-3-ethyloxetane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can lead to the formation of corresponding oxetane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxetanes with various functional groups.

    Reduction: Formation of 3-hydroxymethyl-3-ethyloxetane.

    Oxidation: Formation of oxetane derivatives with different oxidation states.

Scientific Research Applications

3-[(Tosyloxy)methyl]3-ethyloxetane has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is particularly useful in the preparation of cationic polymers and cross-linked networks.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds. It can be used to introduce functional groups into peptides and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and the synthesis of pharmaceutical intermediates. It can be used to modify drug molecules to improve their solubility and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of coatings, adhesives, and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Tosyloxy)methyl]3-ethyloxetane involves the reactivity of the tosyl group and the oxetane ring. The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various nucleophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups and molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the oxetane ring.

Comparison with Similar Compounds

Similar Compounds

    3-[(Allyloxy)methyl]3-ethyloxetane: Similar in structure but contains an allyloxy group instead of a tosyl group. It is used in the synthesis of cationic polymers and cross-linked networks.

    3-Hydroxymethyl-3-ethyloxetane: The precursor to 3-[(Tosyloxy)methyl]3-ethyloxetane, containing a hydroxyl group instead of a tosyl group. It is used as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to the presence of the tosyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and polymers. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

(3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-3-13(8-16-9-13)10-17-18(14,15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

ZYPINIUJIBUTEB-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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